molecular formula C15H21N5O B6470250 1-(oxan-4-yl)-N-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-amine CAS No. 2640960-47-8

1-(oxan-4-yl)-N-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-amine

Cat. No.: B6470250
CAS No.: 2640960-47-8
M. Wt: 287.36 g/mol
InChI Key: ODPKGDZQDKKMJT-UHFFFAOYSA-N
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Description

“1-(oxan-4-yl)-N-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-amine” is a chemical compound. It’s part of a class of compounds known as pyrazolopyrazines . Pyrazolopyrazines are valuable synthetic building blocks used for the assembly of various fused and linearly functionalized heterocyclic structures that possess a range of practically useful properties .


Synthesis Analysis

The synthesis of pyrazolopyrazines involves a reaction with tert-butyl cyanoacetate, which proceeds via the formation of tert-butyl cyano(pyrazolo-[1,5-a]pyrazin-4(5H)-ylidene)ethanoates as intermediates . This leads to pyrazolo[1,5-a]pyrazin-4-ylacetonitriles, which are used to obtain derivatives of a new pyrazolo[1,5-a]pyrido[2,1-c]pyrazine system .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a nitrogen-based hetero-aromatic ring structure . This structure is a remarkable scaffold for the synthesis and development of many new promising drugs .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives . The reaction procedure has been optimized to easily obtain 5-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine .

Future Directions

The future directions for “1-(oxan-4-yl)-N-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-amine” and similar compounds involve further exploration of their biological and pharmacological activities . Given their wide range of activities, these compounds hold promise for the development of new drugs and treatments .

Properties

IUPAC Name

N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O/c1-5-17-20-8-6-16-15(14(1)20)18-12-2-7-19(11-12)13-3-9-21-10-4-13/h1,5-6,8,12-13H,2-4,7,9-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPKGDZQDKKMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC2=NC=CN3C2=CC=N3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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